2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid
Overview
Description
CP 775,146 is an agonist of peroxisome proliferator-activated receptor α (PPARα) that selectively binds to PPARα (Ki = 24.5 nM) over PPARβ and PPARγ (Kis = >10,000 nM). CP 775,146 induces PPARα transcriptional activity in a reporter assay (EC50s = 57 and 284 nM for human and rat receptors, respectively, expressed in HepG2 cells). It decreases plasma triglyceride levels in mice by 73% when administered at a dose of 2 mg/kg per day for two days.
CP-775146 is a selective, high affinity PPARα agonist. CP-775146 exhibits hypolipidemic activity in vivo.
Scientific Research Applications
Analytical Characterization Techniques
- Chemical Derivatization and Mass Spectrometry : Fujita et al. (2001) demonstrated the use of chemical derivatization combined with mass spectrometry for characterizing complex organic compounds, which could be applicable to the study of compounds like 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid for their structural determination (Fujita et al., 2001).
Synthesis and Chemical Reactions
Synthesis of Related Compounds : Zhang Dan-shen (2009) described a synthesis process for a compound structurally related to 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid. This could provide insights into potential synthesis routes and reaction behaviors for the compound (Zhang Dan-shen, 2009).
Catalysis of Oxidative Cyclization : Research by Dönges et al. (2014) on the catalysis of oxidative cyclization in organic chemistry may offer relevant insights for manipulating compounds like 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid in synthetic pathways (Dönges et al., 2014).
Applications in Material Science
- Polybenzoxazine Materials : Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to the chemical structure of interest, in the creation of polybenzoxazine materials. This research could suggest potential applications of 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid in material science, particularly in creating novel polymeric materials (Trejo-Machin et al., 2017).
Biochemical Applications
- Antibacterial Activity Studies : The study by Aridoss et al. (2010) on the antibacterial activity of piperidin-4-one derivatives points to potential biochemical applications of 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid, especially in developing new antibacterial agents (Aridoss et al., 2010).
Environmental Chemistry
- Bacterial Metabolism of Phenolic Compounds : Spivack et al. (1994) researched the bacterial metabolism of bisphenol A, involving oxidative skeletal rearrangement. This research could provide valuable insights into the environmental fate and biodegradation of similar compounds, including 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid (Spivack et al., 1994).
properties
IUPAC Name |
2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHBINQIFNIPV-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044033 | |
Record name | CP-775146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid | |
CAS RN |
702680-17-9 | |
Record name | 702680-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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